molecular formula C8H14O3 B2805969 Methyl (1s,3r)-3-hydroxycyclohexane-1-carboxylate CAS No. 149055-86-7

Methyl (1s,3r)-3-hydroxycyclohexane-1-carboxylate

Cat. No. B2805969
CAS RN: 149055-86-7
M. Wt: 158.197
InChI Key: OXQRLBFDJMSRMM-NKWVEPMBSA-N
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Description

Molecular Structure Analysis

The molecular structure of “Methyl (1s,3r)-3-hydroxycyclohexane-1-carboxylate” can be deduced from its name. It likely consists of a cyclohexane ring, which is a six-membered carbon ring. The (1s,3r) notation indicates the stereochemistry of the molecule, meaning the spatial arrangement of the atoms. Specifically, it has a hydroxyl group (OH) and a carboxylate group (COO-) attached to the 1st and 3rd carbons of the cyclohexane ring, respectively .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Chemical Transformations : Methyl 3-hydroxycyclohexa-1,5-diene-1-carboxylate has been prepared from methyl cyclohexa-2,5-diene-1-carboxylate and subjected to dehydration, hydrolysis, acetylation, reduction, epoxidation, and Diels–Alder reactions, demonstrating its versatility as a chemical intermediate (Sirat, Thomas, & Tyrrell, 1979).
  • Conformational Studies : The Raman spectrum investigation of cis and trans methyl 1-hydroxy-3-methylcyclohexanecarboxylates revealed the presence of conversion isomers, highlighting the compound's structural diversity and potential for further chemical manipulation (Batuev et al., 1959).
  • Enzymatic Reduction : Screening of carbonyl reductases identified enzymes capable of catalyzing the desymmetric reduction of 1,3-cyclohexanediones to produce chiral 3-hydroxycyclohexane-1-ones with excellent enantio- and diastereoselectivity, useful in synthesizing bioactive compounds and natural products (Zhu et al., 2021).

Applications in Synthesis

  • Stereochemical Control : Research on bromination, epoxidation, and ring-opening reactions of methyl 3-cyclohexene-1-carboxylate derivatives provided insights into stereochemical outcomes essential for designing stereoselective synthetic routes (Bellucci, Marioni, & Marsili, 1972).
  • Dirhodium(II)-Catalyzed Reactions : Investigations into the dirhodium(II)-catalyzed C-H insertion reaction of diazo compounds showed the synthesis of functionalized cyclopentanes, demonstrating the method's utility in constructing complex molecular frameworks (Yakura et al., 1999).

Advanced Organic Synthesis

  • Photochemical Additions : Studies on the photo-induced addition of acetic acid to cyclohexene derivatives underlined the potential of using light to mediate chemical reactions, opening pathways to novel organic transformations (Leong et al., 1973).

properties

IUPAC Name

methyl (1S,3R)-3-hydroxycyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-11-8(10)6-3-2-4-7(9)5-6/h6-7,9H,2-5H2,1H3/t6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXQRLBFDJMSRMM-NKWVEPMBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CCC[C@H](C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (1s,3r)-3-hydroxycyclohexane-1-carboxylate

Synthesis routes and methods

Procedure details

3-oxo-1-cyclohexanecarboxylic acid methyl ester (1.1 g, 7.04 mmol) was dissolved in methanol (25 ml) and cooled to 0° C. under N2. Sodium borohydride (0.550 g, 14.54 mmol) was added in portions and the resulting solution stirred at 0° C. for 2 h. The solution was then diluted by the dropwise addition of water, followed by EtOAc (100 mL). The aqueous phase was separated and extracted with EtOAc (2×50 ml). The combined organic layers were washed with brine, dried over sodium sulphate, and concentrated in vacuo to give the title compound. TLC: 40% EtOAc/hexanes, high Rf: 0.4, low Rf: 0.3.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.55 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four

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